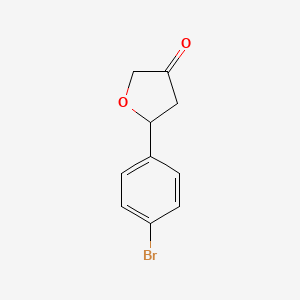

5-(4-Bromophenyl)oxolan-3-one

Description

Contextualization of Oxolan-3-one Scaffolds in Synthetic and Medicinal Chemistry Research

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent five-membered heterocyclic ether that is a fundamental structural unit in a multitude of natural products and synthetic molecules. Its incorporation into molecular frameworks can influence critical properties such as solubility and hydrogen-bonding capacity. The introduction of a ketone functional group at the 3-position, creating the oxolan-3-one scaffold, provides a key site for chemical reactivity. This scaffold serves as a versatile building block in organic synthesis.

Oxolan-3-one and its derivatives are valuable intermediates for constructing more complex molecular architectures. nih.gov The ketone can undergo a wide range of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and condensations, allowing for the diversification of the core structure. chembk.com In medicinal chemistry, the oxolane ring is a component of various biologically active compounds. For instance, derivatives containing the oxolane moiety have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.aismolecule.comevitachem.com The ability of the oxolane oxygen to act as a hydrogen bond acceptor is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Consequently, the oxolan-3-one scaffold represents a privileged structure for the development of novel chemical probes and potential therapeutic agents. smolecule.com

Significance of 4-Bromophenyl Substituent in Chemical Modulators and Synthetic Intermediates

The 4-bromophenyl group is a frequently employed substituent in the design of bioactive molecules and the synthesis of complex organic compounds. The presence of a bromine atom on the phenyl ring imparts several significant characteristics to a molecule.

Firstly, the bromine atom enhances the lipophilicity of the compound, a property that can influence its pharmacokinetic profile, such as membrane permeability and distribution within biological systems. cymitquimica.com Secondly, the bromine atom is an electron-withdrawing group, which modifies the electronic properties of the phenyl ring and can influence the reactivity of the entire molecule. solubilityofthings.com This electronic modulation can be critical for tuning the binding affinity of a molecule to its biological target.

Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki, Heck, and Sonogashira reactions. This reactivity allows the 4-bromophenyl group to act as a key intermediate, enabling the straightforward introduction of diverse aryl, alkyl, or alkyne substituents. nih.gov This synthetic flexibility is invaluable for creating libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. acs.org Derivatives containing the 4-bromophenyl moiety have been explored for a wide range of biological activities, including antimicrobial and anticancer properties.

Scope and Research Objectives for 5-(4-Bromophenyl)oxolan-3-one (B6205808)

The specific compound this compound combines the reactive oxolan-3-one scaffold with the synthetically versatile and property-modifying 4-bromophenyl group. While extensive research on this exact molecule is not widely published, its structure suggests clear objectives for its synthesis and investigation within chemical research.

The primary research goal is the development of efficient synthetic routes to access this compound. The synthesis would likely involve the coupling of a bromophenyl-containing fragment with a precursor to the oxolan-3-one ring. Subsequent research would focus on exploring the reactivity of the ketone functional group to generate a library of novel derivatives.

A significant objective is to evaluate this compound and its derivatives for potential biological activity. Given the known pharmacological relevance of both the oxolane and bromophenyl motifs, this compound serves as a lead structure for screening in various assays, including those for anticancer, antimicrobial, and anti-inflammatory properties. evitachem.com The 4-bromophenyl group provides a strategic site for further modification via cross-coupling reactions to optimize biological activity and pharmacokinetic properties. Therefore, the study of this compound is aimed at expanding the chemical space of heterocyclic compounds and identifying new molecular entities with potential applications in medicinal chemistry and materials science. cymitquimica.comevitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | This compound |

| SMILES | C1(C(=O)CC(O1)C2=CC=C(C=C2)Br) |

| InChI Key | (Predicted) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-(4-bromophenyl)oxolan-3-one |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,10H,5-6H2 |

InChI Key |

VGUQNEGRWSEQGP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC1=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 4 Bromophenyl Oxolan 3 One

Retrosynthetic Analysis of the 5-(4-Bromophenyl)oxolan-3-one (B6205808) Core

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic routes by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections for the oxolan-3-one core involve breaking the C-C and C-O bonds of the heterocyclic ring.

One logical disconnection is at the C2-C3 and C5-O bonds. This leads back to a β-dicarbonyl equivalent and a 1,2-dielectrophile. A more common and practical approach involves disconnections that lead to acyclic precursors amenable to cyclization. A key retrosynthetic disconnection breaks the C2-O bond and the C4-C5 bond, suggesting a Michael addition-type cyclization. This disconnection points towards precursors such as a γ-hydroxy-α,β-unsaturated carbonyl compound.

Another powerful strategy involves disconnecting the C-C bond adjacent to the carbonyl group (α-position) and the C-O bond at the 5-position. This suggests an intramolecular cyclization of a suitable acyclic precursor. For instance, a disconnection of the C2-O bond and the C3-C4 bond could lead to a precursor that can be assembled via an aldol-type reaction followed by cyclization. ysu.am

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound. This retrosynthetic scheme illustrates the disassembly of the target molecule into potential starting materials such as 4-bromobenzaldehyde (B125591) and a suitable three-carbon building block.

This analysis highlights two primary forward synthetic strategies:

Formation of the C-C bond between C4 and C5 followed by intramolecular O-cyclization.

Formation of the C-O bond at the 5-position and a C-C bond, for instance, between C2 and C3, through cyclization of a linear precursor.

Classical Synthetic Approaches to Substituted Oxolan-3-ones

Classical methods for the synthesis of substituted oxolan-3-ones often rely on the cyclization of functionalized acyclic precursors. These methods, while sometimes requiring harsh conditions, are robust and well-established.

The synthesis of furanone rings, which are closely related to oxolanones, often involves acid- or base-catalyzed intramolecular cyclization reactions. For the synthesis of tetrahydrofuran-3-ones, a key approach is the radical carbonylation and reductive cyclization of appropriate organochalcogen precursors. diva-portal.org This method allows for the formation of the five-membered ring with the ketone functionality at the 3-position. diva-portal.org

Another classical approach involves the intramolecular substitution of a γ-halocarbanion, which can be trapped by an aldehyde. The deprotonation of aryl 3-chloropropylsulfoxides in the presence of an aldehyde, such as 4-bromobenzaldehyde, leads to an aldol-type addition followed by a 1,5-intramolecular substitution to form the tetrahydrofuran (B95107) ring. ysu.am This reaction demonstrates high diastereoselectivity, with the 2-aryl and 3-substituents typically in a trans configuration. ysu.am

An indium-catalyzed oxonium-ene type cyclization provides a facile route to multisubstituted tetrahydrofurans. organic-chemistry.org While this method primarily yields tetrahydrofurans, modifications can lead to the formation of the oxolan-3-one core. The reaction proceeds via an intramolecular addition between an oxonium ion and an alkene. organic-chemistry.org

Regioselective functionalization is crucial for introducing substituents at specific positions of the oxolan-3-one ring. One strategy involves the regioselective C-H functionalization of the tetrahydrofuran (THF) ring itself. Iridium-catalyzed C-H borylation of THF has been shown to occur with high regioselectivity at the β-position over the α-position. researchgate.net This borylated intermediate can then undergo further cross-coupling reactions to introduce substituents.

Another approach is the zinc-mediated C-H activation of THF and its regioselective addition to alkynes. rsc.org This method allows for the introduction of a functionalized side chain at the 2-position of the THF ring. The development of chemo-enzymatic platforms that combine regioselective enzymatic halogenation with chemocatalytic cross-coupling reactions in water also presents a green and efficient method for regioselective functionalization. nih.gov

The synthesis of 2,3-disubstituted tetrahydrofurans can be achieved with high diastereoselectivity from the reaction of aryl 3-chloropropylsulfoxides and nonenolizable aldehydes. ysu.am The stereochemistry of the product is controlled by the cyclic transition state of the aldol (B89426) addition. ysu.am

Modern Catalytic Methods for this compound Construction

Modern synthetic chemistry offers a range of powerful catalytic methods for the efficient and selective construction of complex molecules like this compound. These methods often provide milder reaction conditions, higher yields, and better control over stereochemistry compared to classical approaches.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. The palladium-catalyzed α-arylation of ketones is a powerful tool for introducing the 4-bromophenyl group at the 2- or 5-position of the oxolan-3-one ring. rsc.orgpnas.org This reaction typically involves the coupling of an enolate with an aryl halide. rsc.org

The synthesis of 2-substituted indoles, which shares mechanistic similarities with the synthesis of substituted furanones, has been achieved through palladium-catalyzed α-arylation followed by reductive cyclization. rsc.org Similarly, a one-pot synthesis of benzofurans involves a palladium-catalyzed α-arylation of ketones with ortho-haloaryl acetals, followed by an acid-mediated cyclization. rsc.org These strategies can be adapted for the synthesis of 5-aryl-oxolan-3-ones.

A direct one-pot annulation method to produce 5-(4-bromophenyl)-furan-2(5H)-ones involves a titanium-mediated direct aldol addition followed by an acid-induced cyclo-condensation. acs.org The resulting brominated furanone can then serve as a versatile partner in Suzuki-Miyaura cross-coupling reactions to introduce further diversity. acs.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. For the asymmetric synthesis of this compound, organocatalytic Michael additions are particularly relevant.

The direct, asymmetric vinylogous Michael addition of furanones to nitroalkenes, catalyzed by chiral organocatalysts such as axially chiral guanidine (B92328) bases or proline-derived catalysts, provides a route to highly functionalized and enantioenriched butenolides. acs.orgnih.govnih.gov These reactions proceed with high diastereo- and enantioselectivity. acs.orgnih.gov The resulting products can be further transformed into the desired saturated oxolan-3-one.

A notable example is the direct asymmetric vinylogous Michael addition of 2(5H)-furanone to nitroalkenes catalyzed by a dinuclear zinc complex, which yields Michael adducts with excellent stereocontrol. nih.gov Similarly, quinine (B1679958) has been used as a cheap and commercially available organocatalyst for the asymmetric domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters to construct chiral 3(2H)-furanones. rsc.org

Table of Compound Names

Photoredox Catalysis in Oxolane Ring Formation

Visible-light photoredox catalysis has emerged as a powerful and mild approach for constructing complex molecular architectures, including the oxolane ring system. This strategy leverages the ability of a photocatalyst to convert visible light into chemical energy, facilitating single-electron transfer (SET) processes to generate highly reactive radical intermediates under gentle conditions. rsc.orgprinceton.edu

Several photoredox strategies are applicable to the formation of the this compound core. A prominent method involves the carboxylative cyclization of allylic alcohols. In this approach, a CO₂ radical anion (CO₂•⁻), generated from a readily available source like cesium formate (B1220265) (HCO₂Cs), adds to an appropriate allylic alcohol precursor. acs.orgnih.gov The resulting radical intermediate undergoes a subsequent cyclization to form the γ-butyrolactone ring. The process is typically driven by a synergistic combination of a photoredox catalyst, such as an iridium complex, and a hydrogen atom transfer (HAT) catalyst. acs.orgnih.govresearchgate.net

Another effective photoredox pathway is the arylation-lactonization of unsaturated carboxylic acids. chim.it This method utilizes an arenediazonium salt as the aryl radical source. The photocatalytically generated aryl radical adds to the alkene moiety of an alkenoic acid, followed by an intramolecular cyclization to furnish the lactone ring. For the synthesis of the target compound, a suitable butenoic acid derivative could be coupled with a 4-bromobenzenediazonium (B8398784) salt.

A three-component coupling reaction driven by photoredox catalysis also presents a viable route. This involves the reaction of an aryl halide (like 4-bromoiodobenzene), an olefin, and molecular oxygen (O₂). chemrxiv.org This method relies on an oxidative approach to generate the aryl radical, making the reaction tolerant to oxygen, which is used to install the necessary hydroxyl functionality for subsequent lactonization. chemrxiv.org

The following table summarizes representative photoredox systems for γ-butyrolactone synthesis.

| Catalyst System | Reactants | Key Intermediate | Product Type | Ref. |

| Ir-photocatalyst / HAT catalyst | Allylic Alcohol, Formate Source | Carbon-centered radical after CO₂•⁻ addition | γ-Butyrolactone | acs.orgnih.gov |

| Ru-photocatalyst | Alkenoic Acid, Arenediazonium Salt | Aryl radical | 5-Aryl-γ-butyrolactone | chim.it |

| Ir-photocatalyst / Silanol | Aryl Halide, Olefin, O₂ | Alkyl radical intermediate | Hydroxyarylated Product | chemrxiv.org |

Stereoselective Synthesis of this compound Enantiomers

Controlling the three-dimensional arrangement of atoms is crucial for producing enantiomerically pure compounds for applications in pharmacology and materials science. The stereocenter at the C5 position of this compound can be installed with high precision using chiral auxiliary-based methods or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comtcichemicals.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. Evans-type oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective synthesis. numberanalytics.com

A common strategy to form the 5-substituted oxolanone ring involves an asymmetric Michael addition (conjugate addition) reaction. wikipedia.orgmasterorganicchemistry.com For instance, a chiral N-acyloxazolidinone can serve as the Michael donor, where its enolate adds to an α,β-unsaturated acceptor. To synthesize a precursor for this compound, a Michael acceptor such as a nitro-alkene bearing the 4-bromophenyl group could be employed. The steric hindrance imposed by the chiral auxiliary directs the approach of the acceptor, leading to the formation of one diastereomer in preference to the other. Subsequent transformation, including removal of the auxiliary and cyclization, would yield the enantiomerically enriched target lactone.

The successful synthesis and crystallographic characterization of a closely related compound, (S)-3-Acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one, provides strong evidence for the utility of this approach. beilstein-journals.org The stereochemistry observed in this product is consistent with a chiral auxiliary-controlled conjugate addition to a (4-bromophenyl)-substituted nitro-olefin.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product. acs.orgacs.org Various catalytic systems have been developed for the asymmetric synthesis of γ-butyrolactones.

One powerful method is the catalytic asymmetric hydrogenation of γ-butenolides. rsc.org Using a chiral rhodium complex, such as one bearing a ZhaoPhos ligand, a C=C double bond in a butenolide precursor can be hydrogenated with high enantioselectivity (up to 99% ee), directly furnishing the chiral γ-butyrolactone core. rsc.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, is another cornerstone of asymmetric synthesis. beilstein-journals.org Chiral amines, such as proline derivatives, can catalyze the Michael addition of ketones or aldehydes to nitro-olefins. organic-chemistry.org For the synthesis of this compound, an organocatalyst could be used to facilitate the conjugate addition of a suitable keto-ester to 1-bromo-4-(2-nitrovinyl)benzene, establishing the C5 stereocenter with high enantioselectivity. Subsequent reduction and lactonization would complete the synthesis.

Hypervalent iodine catalysts have also been employed in the oxidative enantioselective lactonization of 5-oxo-5-arylpentanoic acids to produce 5-aryl-γ-butyrolactones with good yields and high enantiomeric excess (up to 89% ee). frontiersin.org

The table below highlights various catalytic systems for asymmetric γ-butyrolactone synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Enantiomeric Excess (ee) | Ref. |

| Rhodium Complex | Rh/ZhaoPhos | Asymmetric Hydrogenation | γ-Butenolide | Up to >99% | rsc.org |

| Organocatalyst | Diphenylprolinol Ether | Michael Addition | Aldehyde + Enone | Up to 98% | organic-chemistry.org |

| Hypervalent Iodine | Chiral Iodo-arene | Oxidative Lactonization | 5-Oxo-5-arylpentanoic acid | 71-89% | frontiersin.org |

| Titanium Complex | Ti(OiPr)₄ / (S)-BINOL | Mannich Reaction | Silyloxyfuran + Aldimine | ~48% | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. rsc.org These principles are increasingly being applied to the synthesis of valuable chemical entities.

A key objective of green chemistry is to minimize or eliminate the use of hazardous and volatile organic solvents (VOCs). Mechanochemistry, which involves conducting reactions in the solid state via mechanical grinding (e.g., in a ball mill), represents an effective solvent-free technique. rsc.org This approach has been successfully applied to the synthesis of γ-butyrolactone derivatives. For example, the aminolysis of a bio-based γ-butyrolactone has been achieved quantitatively in a planetary ball mill without any solvent, demonstrating the potential of mechanochemistry for lactone synthesis. rsc.orgresearchgate.net Such a solventless protocol reduces waste and can lead to shorter reaction times and simplified product isolation. rsc.org

Alternatively, using water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have low solubility in water, the use of co-solvents or phase-transfer catalysts can overcome this limitation. Efficient syntheses of related heterocyclic structures, such as coumarins, have been demonstrated in water/ethanol solvent systems, highlighting the feasibility of aqueous conditions. researchgate.net

For the synthesis of the oxolanone core, a multicomponent reaction (MCR) could be envisioned where precursors for the different parts of the molecule are combined in one pot to build the final structure. For example, a three-component organocatalyzed coupling of an aldehyde, a Knoevenagel adduct, and a nucleophile has been used to construct 4,5-disubstituted-γ-butyrolactones with high diastereoselectivity. mdpi.com

Furthermore, reactions that utilize abundant and simple building blocks like carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 source are highly atom-economical. mdpi.com As discussed in the photoredox section, the carboxylation of allylic alcohols with CO₂ is a prime example of an atom-economical route to γ-butyrolactones. acs.orgnih.gov Such strategies not only minimize waste but also leverage readily available feedstocks.

Chemical Reactivity and Derivatization Strategies of 5 4 Bromophenyl Oxolan 3 One

Reactions at the Ketone Moiety of 5-(4-Bromophenyl)oxolan-3-one (B6205808)

The carbonyl group at the 3-position is a primary site for a variety of chemical transformations, making it a versatile handle for molecular modification.

Nucleophilic Additions and Reductions

The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. wikipedia.orglibretexts.orgunizin.org This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield a tertiary alcohol. unizin.org The stereochemical outcome of this addition is significant, as the planar carbonyl group is converted to a tetrahedral stereocenter. libretexts.org

Common nucleophilic addition reactions applicable to the ketone moiety include:

Hydride Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 5-(4-bromophenyl)oxolan-3-ol. This transformation can be achieved with high efficiency using common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reagent can influence the stereoselectivity of the reduction.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the ketone to form new carbon-carbon bonds, yielding tertiary alcohols. wikipedia.org This provides a powerful method for introducing a wide variety of alkyl, alkenyl, or aryl substituents at the 3-position.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or a cyanide salt) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. This reaction is often reversible and base-catalyzed.

Table 1: Predicted Nucleophilic Addition and Reduction Reactions at the Ketone Moiety

| Reaction Type | Reagent(s) | Predicted Product |

| Reduction | NaBH₄ or LiAlH₄ | 5-(4-bromophenyl)oxolan-3-ol |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 3-methyl-5-(4-bromophenyl)oxolan-3-ol |

| Cyanohydrin Formation | KCN, H⁺ | 3-cyano-5-(4-bromophenyl)oxolan-3-ol |

Condensation and Derivatization Reactions

The ketone can also undergo condensation reactions with primary amines and their derivatives to form a C=N double bond. These reactions typically proceed through a carbinolamine intermediate followed by dehydration.

Key condensation reactions include:

Imine Formation: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. These are often crystalline solids and can be used for characterization purposes.

Reactivity of the Oxolane Ring System

The oxolane ring, a tetrahydrofuran (B95107) derivative, is generally stable but can undergo specific reactions, particularly under acidic conditions or with potent reagents.

Ring-Opening and Rearrangement Reactions

The ether linkage in the oxolane ring can be cleaved under harsh conditions, often catalyzed by strong acids. mdpi.com Lewis acids can also promote ring-opening, especially in the presence of a nucleophile. mdpi.comnih.gov The regioselectivity of the ring-opening would be influenced by the electronic effects of the substituents. In the case of this compound, the C5 position is benzylic, which could stabilize a positive charge, potentially influencing the site of cleavage.

In some instances, rearrangements can occur. For example, thermolysis of related 4-diazotetrahydrofuran-3-ones has been shown to lead to ring contraction or rearrangement to form 3(2H)-furanones, demonstrating the potential for skeletal reorganization under specific energetic conditions. sci-hub.se

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the oxolane ring is generally difficult. However, functionalization can be achieved through multi-step sequences. For example, α-halogenation of the ketone could be followed by elimination to introduce a double bond, which could then be further functionalized. Alternatively, deprotonation at the C2 or C4 position with a strong base, followed by reaction with an electrophile, could be a potential, albeit challenging, route for substitution.

Transformations Involving the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile functional group for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comharvard.edunih.gov This would allow for the synthesis of a wide array of biaryl derivatives, where the 4-bromophenyl group is replaced by a variety of other aryl or heteroaryl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.org This provides a direct route to a diverse range of N-aryl derivatives, including anilines, diarylamines, and other nitrogen-containing heterocycles.

Heck Coupling: The aryl bromide can be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce aryl-substituted alkynes.

Other Cross-Coupling Reactions: The 4-bromophenyl group can also participate in other cross-coupling reactions such as Stille coupling (with organostannanes) and Negishi coupling (with organozinc reagents).

Table 2: Predicted Cross-Coupling Reactions of the 4-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-([1,1'-biphenyl]-4-yl)oxolan-3-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(4-morpholinophenyl)oxolan-3-one |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-(4-styrylphenyl)oxolan-3-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(4-(phenylethynyl)phenyl)oxolan-3-one |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of various substituents onto the aromatic core.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming biaryl compounds. The aryl bromide of this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. scirp.org Studies on similar 4-bromophenyl-substituted heterocycles have shown that electron-rich boronic acids tend to give good to excellent yields. mdpi.com The choice of base and solvent is crucial for optimizing the reaction; combinations like potassium phosphate (B84403) with 1,4-dioxane (B91453) have proven effective. mdpi.comresearchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org This method is highly efficient for creating arylalkynes from aryl bromides. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts, which can be an issue in some applications. organic-chemistry.org These reactions can be performed under mild conditions, making them suitable for complex molecule synthesis. wikipedia.org

Heck Reaction: The Heck reaction allows for the arylation of alkenes. In this case, the 4-bromophenyl group of the title compound can be coupled with various vinyl compounds. The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.net Research on bromoaryl ketones has demonstrated successful intramolecular Heck reactions, indicating the compatibility of the ketone functionality within the substrate. nih.govresearchgate.net The efficiency of the Heck reaction on aryl bromides can be high, often yielding products in excess of 70%. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Reference |

| Suzuki | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Aryl/heteroaryl boronic acids | mdpi.comresearchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Piperidine) | Piperidine/THF | Terminal Alkynes | organic-chemistry.orgresearchgate.net |

| Heck | Pd(OAc)₂ / Ligand | Base (e.g., Et₃N) | DMF / NMP | Alkenes (e.g., Styrene, Acrylates) | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. uomustansiriyah.edu.iq These EWGs stabilize the negative charge of the intermediate Meisenheimer complex. uomustansiriyah.edu.iq

The phenyl ring in this compound is not substituted with strong EWGs; the oxolan-3-one moiety is not sufficiently electron-withdrawing to facilitate classical SNAr reactions under standard conditions. quora.com Benzene (B151609) itself and simple halobenzenes are generally unreactive toward nucleophiles because the electron-rich π-system repels the incoming nucleophile. quora.com Forcing conditions, such as high temperatures and pressures, or the use of very strong bases like potassium amide (which may proceed via a benzyne (B1209423) intermediate), would likely be required to effect substitution. uomustansiriyah.edu.iq Modern catalytic methods using transition metals like rhodium or ruthenium can facilitate SNAr on electron-neutral halobenzenes, but these are specialized systems. nih.gov Therefore, direct SNAr on this compound is not a readily accessible synthetic route without further modification or harsh conditions.

Synthesis of Novel Derivatives and Analogs of this compound

The derivatization of this compound can be approached by modifying either the phenyl substituent or by functionalizing the oxolane ring itself.

Modification of the Phenyl Substituent

As detailed in Section 3.3.1, the primary strategy for modifying the phenyl substituent is through palladium-catalyzed cross-coupling reactions. By leveraging Suzuki, Sonogashira, and Heck couplings, a vast chemical space can be explored.

Suzuki Coupling: Reaction with various boronic acids can introduce diverse aryl and heteroaryl groups, leading to the synthesis of biaryl lactones. acs.orgacs.orgnih.gov This is valuable for creating libraries of compounds with systematically varied electronic and steric properties.

Sonogashira Coupling: The introduction of alkynyl groups opens up further synthetic possibilities. The resulting alkyne can participate in subsequent reactions such as click chemistry, cyclizations, or further couplings.

Other Couplings: Other cross-coupling reactions, such as Buchwald-Hartwig amination (for introducing nitrogen-based nucleophiles) or cyanation, could also be employed to further expand the range of accessible derivatives at the phenyl position.

Functionalization at Various Positions of the Oxolane Ring

The oxolane ring offers several positions for functionalization, primarily at the carbon atoms adjacent to the ketone (α-positions) and at other C-H bonds on the ring.

α-Functionalization: The presence of the ketone at the 3-position allows for reactions at the α-carbons (C2 and C4). For instance, α-methylenation can be achieved via a two-step procedure involving the formation of an α-hydroxymethylene intermediate followed by condensation with formaldehyde. tandfonline.com This introduces a reactive exocyclic double bond, which can serve as a handle for further modifications, such as Michael additions or polymerizations. frontiersin.orgroyalsocietypublishing.org

Ketone Reduction and Derivatization: The ketone itself can be reduced to a secondary alcohol, which can then be esterified, etherified, or used in other transformations. This reduction would also introduce a new stereocenter, allowing for the synthesis of diastereomeric and enantiomeric compounds.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Catalytic strategies for the stereoselective synthesis and derivatization of substituted tetrahydrofurans are known, often involving radical-based or metal-catalyzed hydrogen atom transfer (HAT) processes. researchgate.netorganic-chemistry.org These advanced techniques could potentially be applied to introduce substituents at the C5 position or other non-activated sites on the oxolane ring.

Ring-Opening Polymerization: While γ-butyrolactone itself is known to be difficult to polymerize via ring-opening polymerization (ROP) due to low ring strain, the presence of substituents can alter its reactivity. vot.plicm.edu.pl Functional derivatives of γ-butyrolactone have been successfully used in ROP to create functional polyesters, suggesting that this compound could serve as a monomer for novel polymer synthesis. chinesechemsoc.org

Table 2: Potential Derivatization Sites and Strategies

| Site of Modification | Reaction Type | Potential Reagents/Conditions | Resulting Moiety | Reference |

| Phenyl Ring (C-Br) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Biaryl | mdpi.comresearchgate.net |

| Phenyl Ring (C-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Amine | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Oxolane Ring (α-position) | α-Methylenation | Base, HCHO | α-methylene lactone | tandfonline.com |

| Oxolane Ring (C3-ketone) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | - |

| Oxolane Ring (C-H bonds) | C-H Functionalization | Metal-catalyzed HAT | Alkylated/Arylated THF | researchgate.netorganic-chemistry.org |

Structural Elucidation and Conformational Analysis Methodologies for 5 4 Bromophenyl Oxolan 3 One

Advanced Spectroscopic Techniques in Structural Characterization

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about the atomic connectivity, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for identifying structural isomers and analyzing the molecule's preferred conformation in solution.

For 5-(4-Bromophenyl)oxolan-3-one (B6205808), the presence of a stereocenter at C5 results in diastereotopic protons in the oxolane ring, leading to more complex splitting patterns in the ¹H NMR spectrum. The chemical shifts are influenced by the electronic environment of each nucleus. libretexts.org Protons and carbons near electronegative atoms like oxygen and bromine, or within an aromatic system, are deshielded and appear at a lower field (higher ppm). libretexts.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The aromatic protons on the bromophenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the oxolane ring exhibit complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the ketone is significantly deshielded and appears at the lowest field. libretexts.orgoregonstate.edu Carbons bonded to the electronegative oxygen and bromine atoms are also shifted downfield. libretexts.orgwisc.edu

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.55 | d | 2H | Protons ortho to Bromine |

| Aromatic | ~7.25 | d | 2H | Protons meta to Bromine |

| Methine | ~5.50 | dd | 1H | C5-H |

| Methylene | ~4.20 | m | 1H | C2-Hₐ |

| Methylene | ~4.00 | m | 1H | C2-Hₑ |

| Methylene | ~2.90 | m | 1H | C4-Hₐ |

| Methylene | ~2.70 | m | 1H | C4-Hₑ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~215 | C3 (C=O) |

| Aromatic | ~140 | C-Br |

| Aromatic | ~132 | CH (ortho to Br) |

| Aromatic | ~128 | CH (meta to Br) |

| Aromatic | ~122 | C-C5 |

| Methine | ~80 | C5 |

| Methylene | ~75 | C2 |

| Methylene | ~45 | C4 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary depending on solvent and experimental conditions. sigmaaldrich.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₉BrO₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). chemguide.co.uk

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

Cleavage of the ether linkage: Loss of parts of the oxolane ring.

Loss of the bromophenyl group: Cleavage of the C-C bond between the aromatic ring and the oxolane ring.

Predicted Mass Spectrometry Fragmentation Data:

| m/z Value | Ion Structure | Fragmentation Pathway |

| 240/242 | [C₁₀H₉BrO₂]⁺ | Molecular Ion (M⁺) |

| 212/214 | [C₉H₉BrO]⁺ | Loss of Carbon Monoxide (CO) |

| 183/185 | [C₇H₆BrO]⁺ | Cleavage of the oxolane ring |

| 155/157 | [C₆H₄Br]⁺ | Loss of the oxolan-3-one moiety |

| 57 | [C₃H₅O]⁺ | Oxolan-3-one fragment |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for all bromine-containing fragments.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. researchgate.netbeilstein-journals.org The absorption of IR radiation or the scattering in Raman analysis corresponds to the vibrations of specific bonds within the molecule.

The key functional groups in this compound are the ketone, the ether, and the substituted aromatic ring. Each of these groups gives rise to characteristic bands in the vibrational spectra.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2980-2850 | C-H Stretch | Aliphatic (Oxolane Ring) |

| ~1745 | C=O Stretch | Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250-1050 | C-O-C Stretch | Ether |

| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

| ~600-500 | C-Br Stretch | Aryl Bromide |

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-Br bonds, which often show strong signals in a Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By diffracting X-rays off a single crystal, one can generate an electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously determine:

The absolute configuration (R or S) at the C5 stereocenter.

The precise conformation of the five-membered oxolane ring in the solid state (e.g., envelope or twist conformation).

The intermolecular interactions (e.g., hydrogen bonds, halogen bonds, or π-π stacking) that govern the crystal packing. researchgate.net

As of the latest search, specific crystallographic data (e.g., space group, unit cell parameters) for this compound is not available in open-access crystallographic databases. ugr.esebi.ac.uk

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical methods are essential for characterizing its enantiomers. These techniques measure the differential interaction of chiral molecules with polarized light.

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound.

A racemic mixture (a 1:1 mixture of both enantiomers) of this compound would be optically inactive. However, a sample containing an excess of one enantiomer would exhibit a net optical rotation, the magnitude of which is proportional to the enantiomeric excess (ee). While the technique confirms the presence of chirality, it does not, on its own, determine the absolute configuration (R or S) without comparison to a standard of known configuration.

Specific optical rotation values for the enantiomers of this compound are not reported in the surveyed literature. Such data would be critical for quality control in an asymmetric synthesis of this compound.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the structural elucidation and conformational analysis of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. For a molecule like this compound, which contains a stereogenic center at the C5 position, CD spectroscopy can provide valuable insights into its absolute configuration and the conformational preferences of the oxolanone ring in solution.

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. nih.gov The sign and intensity of the observed Cotton effects are directly related to the spatial orientation of the chromophores relative to the chiral center(s). In this compound, the principal chromophores are the carbonyl group (C=O) of the lactone ring and the 4-bromophenyl group.

The carbonyl group exhibits a weak, symmetry-forbidden n → π* electronic transition, which typically appears in the 280-320 nm region, and a more intense π → π* transition at shorter wavelengths (around 210-230 nm). The 4-bromophenyl group, an aromatic chromophore, displays characteristic π → π* transitions. The interaction of these chromophores within the chiral molecular framework gives rise to a unique CD spectrum. The Cotton effect associated with the n → π* transition of the carbonyl group is particularly sensitive to the conformation of the five-membered lactone ring.

The conformation of the oxolan-3-one ring is not planar and can exist in various puckered forms, such as envelope and twist conformations. The position of the bulky 4-bromophenyl substituent at C5 significantly influences the conformational equilibrium. The dihedral angle between the plane of the phenyl ring and the lactone ring is a critical factor determining the sign and magnitude of the CD signals, particularly for the aromatic transitions. By analyzing the CD spectrum, it is possible to deduce the preferred conformation of the molecule in solution.

Furthermore, the absolute configuration of the stereocenter can often be determined by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). This approach involves calculating the theoretical CD spectra for both the (R) and (S) enantiomers and matching them with the experimental data.

While specific experimental CD data for this compound is not extensively documented in publicly available literature, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. The data represents expected Cotton effects for one of the enantiomers.

Hypothetical Circular Dichroism Data for (S)-5-(4-Bromophenyl)oxolan-3-one

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 305 | +2500 | n → π* (Carbonyl) |

| 275 | -4500 | ¹Lₐ (Bromophenyl) |

| 240 | +12000 | ¹Lₐ (Bromophenyl) |

| 215 | -21000 | π → π* (Carbonyl) |

This illustrative table showcases how positive and negative Cotton effects at specific wavelengths correspond to the electronic transitions of the chromophores within the chiral molecule. The signs and magnitudes of these effects would be mirrored for the (R)-enantiomer. Such data is instrumental in confirming the enantiomeric purity and assigning the absolute configuration of synthesized this compound.

Theoretical and Computational Investigations of 5 4 Bromophenyl Oxolan 3 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(4-bromophenyl)oxolan-3-one (B6205808), DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization or energy minimization.

The process begins with an initial guess of the molecular structure. The DFT calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms to minimize the total electronic energy of the molecule. This leads to a prediction of the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the calculations. A larger basis set and a more sophisticated functional generally yield more accurate results but at a higher computational cost.

The optimized geometry corresponds to a minimum on the potential energy surface of the molecule. The minimized energy itself is a key piece of data, allowing for the comparison of the relative stabilities of different isomers or conformers.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (ring) | ~1.43 Å |

| Bond Angle | O-C-C (in ring) | ~108° |

| Dihedral Angle | C-C-C-C (phenyl ring) | ~0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals for this compound can be calculated using DFT.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in a reaction. A higher HOMO energy indicates a greater propensity to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is likely to be located on the electron-rich bromophenyl ring, while the LUMO may be centered around the electrophilic carbonyl group in the oxolanone ring. This distribution helps predict how the molecule will interact with other reagents. For instance, it would be susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the bromophenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Location |

| HOMO | -6.5 eV | Bromophenyl Ring |

| LUMO | -1.8 eV | Carbonyl Group |

| HOMO-LUMO Gap | 4.7 eV | - |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the oxolane ring and the rotation around the single bond connecting it to the bromophenyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Molecular Mechanics (MM) offers a computationally less expensive method than DFT for exploring the conformational space. MM methods use a classical force field to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating bonds and minimizing the energy, a potential energy surface can be mapped out, revealing the low-energy conformers.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, MD simulations can explore the conformational landscape at a given temperature, showing how the molecule transitions between different conformations and providing insights into its flexibility and the relative populations of different conformational states.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to identify the transition state.

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. Locating this first-order saddle point on the potential energy surface is crucial for understanding the reaction's kinetics. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find the transition state structure.

Once the transition state is located and its structure and energy are determined, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is a true transition state (it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Molecular Docking and Ligand-Protein Interaction Studies (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and design.

In a conceptual molecular docking study of this compound, the compound would be treated as a potential ligand. A target protein of interest would be selected, and its three-dimensional structure would be obtained from a repository like the Protein Data Bank. The docking software would then systematically explore possible binding poses of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity.

The results of a docking simulation would provide a predicted binding mode and a binding energy score. Analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for analogues of this compound would follow a systematic procedure.

First, a dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: 3D properties like molecular surface area.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Next, a statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm, would be used to build a mathematical equation that correlates the descriptors with the biological activity. The resulting model would be rigorously validated using statistical techniques like cross-validation and by testing its predictive power on an external set of compounds not used in model development.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Biological Activity Research Methodologies and Structure Activity Relationship Principles for 5 4 Bromophenyl Oxolan 3 One

In Vitro Biological Screening Methodologies Relevant to Oxolan-3-one Cores

Initial evaluation of a compound's biological potential is typically conducted through a series of in vitro assays. These controlled experiments are designed to measure the compound's effect on specific biological components, such as enzymes, cells, or receptors.

Enzyme Inhibition Assays (Methodological Design)

Enzyme inhibition assays are fundamental in determining if a compound can selectively modulate the activity of a specific enzyme, a common mechanism of action for many drugs. nih.gov For a compound like 5-(4-Bromophenyl)oxolan-3-one (B6205808), assays would be selected based on predicted or hypothesized targets.

Methodological Design: The general design of an enzyme inhibition assay involves incubating the purified target enzyme with its substrate, which the enzyme converts into a detectable product. The test compound is added to this mixture to measure its effect on the reaction rate.

Enzyme and Substrate Selection: Based on the structural class, potential targets for oxolanone derivatives could include kinases, proteases, or metabolic enzymes like alkaline phosphatases. jbino.comresearchgate.net For example, derivatives of dihydrofuran-2(3H)-one have been screened against tissue non-specific alkaline phosphatase (TNAP). researchgate.net

Incubation and Reaction Monitoring: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a buffer system that mimics physiological conditions (e.g., pH, temperature). The formation of the product is monitored over time using techniques such as spectrophotometry, fluorimetry, or luminometry.

Data Analysis and IC₅₀ Determination: The rate of the reaction at each inhibitor concentration is compared to a control reaction without the inhibitor. The results are plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. nih.gov

For instance, in the screening of lanostane-type triterpenoids, their inhibitory effects on DNA topoisomerase II were examined, yielding IC₅₀ values that quantified their potency. nih.gov Similarly, furanone derivatives have been theoretically evaluated as inhibitors of the Eag-1 potassium channel. ccij-online.org

Table 1: Example Data from Enzyme Inhibition Assays for Heterocyclic Compounds This table presents illustrative data from studies on related compound classes to demonstrate typical findings from enzyme inhibition assays.

| Compound Class | Target Enzyme | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| Lanostane-type Triterpenoids | DNA Topoisomerase II | IC₅₀ values ranged from 1.86 to 149.97 µM | nih.gov |

| Benzimidazole-furanones | Vascular Endothelial Growth Factor Receptor (VEGFR) | Docking scores and binding energies correlated with anticancer activity | nu.edu.om |

Cell-Based Assays for Cellular Pathway Modulation (Experimental Setups)

Cell-based assays provide a more complex biological context than enzyme assays, allowing researchers to observe a compound's effects on intact cellular pathways, viability, and proliferation.

Experimental Setups:

Cytotoxicity Assays: A primary step is to determine the concentration at which a compound becomes toxic to cells. Assays like the MTT or resazurin-based assays measure metabolic activity as an indicator of cell viability. For example, benzimidazole-bearing furanone derivatives were evaluated for their in vitro anticancer activities against A549 (lung cancer), MCF7 (breast cancer), and DU145 (prostate cancer) cell lines, with IC₅₀ values determined for the most active compounds. nu.edu.om

Reporter Gene Assays: These assays are used to monitor the activity of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the pathway of interest. A change in reporter protein expression indicates that the compound is modulating the pathway. A highly sensitive cell-based luciferase assay has been developed to screen for inhibitors of the SARS-CoV-2 main protease (nsp5/3CLpro). biorxiv.org

Functional Assays: These measure a specific cellular response. For instance, a VEGF-induced HUVEC (Human Umbilical Vein Endothelial Cells) growth inhibition assay can be used to assess a compound's anti-angiogenic potential. google.com In this setup, HUVEC cells are stimulated with VEGF to induce proliferation, and the test compound is added to measure its ability to inhibit this growth. google.com Similarly, bioluminescence assays using engineered bacterial strains can measure a compound's ability to interfere with quorum sensing pathways. nih.gov

Table 2: Example of a Cell-Based Assay Setup This table outlines a typical protocol for a cell-based assay, based on a described methodology.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Cell Seeding | Seed cells (e.g., A549-ACE2) in 96- or 384-well plates at a defined density. | Prepare a uniform cell culture for testing. | biorxiv.org |

| 2. Compound Treatment | Add serial dilutions of the test compound (e.g., this compound) to the wells. | Expose cells to a range of concentrations to determine dose-response. | biorxiv.org |

| 3. Incubation | Incubate the plates for a specified period (e.g., 48-72 hours) under controlled conditions (37°C, 5% CO₂). | Allow time for the compound to exert its biological effect. | biorxiv.orggoogle.com |

| 4. Endpoint Measurement | Measure the desired outcome, such as cell viability (e.g., using Alamar blue) or reporter gene expression (e.g., luciferase activity). | Quantify the effect of the compound on the cells or pathway. | biorxiv.orggoogle.com |

Receptor Binding Studies (Methodological Considerations)

If the oxolan-3-one core is hypothesized to act on a specific receptor, binding studies are essential to confirm this interaction and determine its affinity.

Methodological Considerations:

Assay Format: Receptor binding assays are typically performed using cell membranes containing the receptor of interest or with purified receptors. A radiolabeled or fluorescently-labeled ligand known to bind to the receptor is used.

Competitive Binding: The core principle is competition. The assay measures the ability of the test compound (e.g., this compound) to displace the labeled ligand from the receptor. The reaction mixture is incubated, and then the bound and free labeled ligands are separated (e.g., by filtration).

Quantification: The amount of labeled ligand that remains bound to the receptor is quantified. A decrease in bound label in the presence of the test compound indicates that it is competing for the same binding site. This data is used to calculate the binding affinity (Ki) of the test compound.

Computational Approaches: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a compound might bind to a receptor. Studies on marine-derived furanones have used these techniques to screen them against various quorum-sensing receptors (LasR, RhlR, and PqsR), revealing that halogenated furanones consistently demonstrated better binding affinities than their non-halogenated counterparts. nih.govresearchgate.net The presence of halogens was found to improve binding against these receptors. nih.govresearchgate.net

Exploration of Potential Molecular Targets and Mechanisms of Action

Once initial bioactivity is established, the next critical phase is to identify the specific molecular target(s) of the compound and elucidate its mechanism of action at a molecular level.

Target Identification Strategies (e.g., Affinity Chromatography, Proteomics)

Identifying the direct binding partners of a small molecule within the complex environment of a cell is a significant challenge. Chemical proteomics has emerged as a powerful set of techniques for this purpose. mdpi.comazolifesciences.com

Key Strategies:

Affinity Chromatography: This is a cornerstone of target identification. nih.govthermofisher.com The methodology involves:

Probe Synthesis: The small molecule of interest, in this case, this compound, is chemically modified by attaching a linker and a reactive moiety, creating an "affinity probe". mdpi.com

Immobilization: The probe is immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity resin. azolifesciences.com

Protein Capture: A cell lysate or tissue extract is passed over the affinity resin. Proteins that specifically bind to the small molecule are captured, while non-binding proteins are washed away. thermofisher.com

Elution and Identification: The bound proteins are eluted, separated (typically by SDS-PAGE), and then identified using mass spectrometry (MS). mdpi.comnih.gov

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity-based methods to distinguish true binding partners from non-specific contaminants. nih.gov

Activity-Based Protein Profiling (ABPP): This approach uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of targets in their active state. mdpi.com

These proteomic approaches enable the non-selective identification of unknown targets within complex biological samples, providing crucial insights for drug discovery. mdpi.comazolifesciences.com

Mechanistic Studies at a Molecular Level (e.g., Spectroscopic Monitoring of Interactions)

After a potential target is identified, detailed mechanistic studies are required to understand precisely how the compound interacts with its target and modulates its function.

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) can provide high-resolution information about the binding interaction.

X-ray Crystallography: Co-crystallizing the compound with its target protein can reveal the three-dimensional structure of the complex at an atomic level, showing the precise binding site and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

NMR Spectroscopy: Can be used to map the binding site on the protein and determine the structure of the bound ligand.

Surface Plasmon Resonance (SPR): A label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of the binding interaction in real-time.

Molecular Docking and Dynamics: As mentioned previously, computational studies are invaluable. nih.govresearchgate.net Molecular docking predicts the preferred binding mode of the compound within the active or allosteric site of a target protein. nu.edu.om Molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complex over time. researchgate.net For example, MD simulations of furanone derivatives with quorum-sensing receptors showed that compounds exhibited remarkable stability against LasR and RhlR. researchgate.net

By combining these diverse experimental and computational methodologies, a comprehensive understanding of the biological activity, molecular target, and mechanism of action for this compound can be systematically developed.

Principles and Methodologies for Structure-Activity Relationship (SAR) Studies

The exploration of a compound's medicinal potential is fundamentally based on its structure-activity relationship (SAR), which seeks to understand how specific structural features of a molecule influence its biological activity.

Systematic Modification of the this compound Scaffold

To establish a robust SAR profile for this compound, systematic modifications of its core structure would be undertaken. This involves the synthesis of a library of analogs where specific parts of the molecule are altered in a controlled manner. The primary sites for modification on the this compound scaffold include the bromophenyl ring, the oxolanone core, and the ketone functional group.

Key Modification Strategies:

Substitution on the Phenyl Ring: The bromine atom at the para position of the phenyl ring is a key starting point for modification. It can be moved to the ortho or meta positions to probe the impact of substituent placement. Furthermore, the bromine can be replaced by other halogens (e.g., chlorine, fluorine) or by electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro, cyano) groups. This helps in understanding the electronic and steric requirements for activity.

Modification of the Oxolanone Ring: The five-membered oxolanone ring can be altered to investigate the role of the heterocyclic core. This could involve changing the ring size (e.g., to a six-membered oxanone), introducing substituents at other positions on the ring, or altering the stereochemistry at the C5 position.

Derivatization of the Ketone Group: The ketone at the 3-position is a reactive handle for various chemical transformations. It can be reduced to a hydroxyl group, converted to an oxime, or used in reactions to introduce new functionalities. These modifications would probe the importance of the carbonyl group for target interaction.

An illustrative table of potential modifications is presented below.

| Modification Site | Original Group | Potential Modifications | Rationale |

| Phenyl Ring (C4) | -Br | -Cl, -F, -I, -CH3, -OCH3, -NO2, -CN | To evaluate the effect of electronics and sterics. |

| Phenyl Ring Position | para | ortho, meta | To assess the importance of substituent position. |

| Oxolanone Ring | 5-membered | 6-membered (oxane) | To study the impact of ring size on conformation and activity. |

| Ketone (C3) | =O | -OH, =NOH | To investigate the role of the carbonyl group as a hydrogen bond acceptor. |

Mapping Structural Features to Biological Response Profiles (Theoretical Framework)

The biological data obtained from the screening of the synthesized analogs would be analyzed using various theoretical frameworks to build a predictive SAR model.

Quantitative Structure-Activity Relationship (QSAR): This computational method aims to establish a mathematical relationship between the chemical structures of the analogs and their biological activity. Physicochemical descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) would be calculated for each analog and correlated with their measured activity. The resulting QSAR models can then be used to predict the activity of yet unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By superimposing the most active analogs, a common pharmacophore model can be generated. This model highlights key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, providing a blueprint for the design of new, potentially more potent, analogs.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be performed. This involves computationally placing the analogs into the binding site of the target protein to predict their binding affinity and orientation. Docking studies can rationalize the observed SAR at a molecular level and guide the design of analogs with improved binding characteristics.

Design of Analogs of this compound with Modulated Biological Activity Profiles

The insights gained from SAR studies would be instrumental in the rational design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to a more favorable biological profile. For instance, the bromine atom could be replaced with a trifluoromethyl group, a common bioisostere, to potentially enhance metabolic stability and binding affinity.

Scaffold Hopping: This more advanced design strategy involves replacing the central oxolanone core with a different heterocyclic system that maintains the key pharmacophoric features. This could lead to the discovery of novel chemical series with different intellectual property and potentially better drug-like properties.

The table below illustrates a hypothetical design of analogs based on initial SAR findings.

| Analog | Modification from Parent Compound | Predicted Biological Profile |

| 1a | Replacement of -Br with -CF3 at the para position. | Potentially increased lipophilicity and metabolic stability. |

| 1b | Movement of the -Br to the meta position. | Altered binding orientation, potentially leading to a change in selectivity. |

| 1c | Reduction of the ketone to a hydroxyl group. | Introduction of a hydrogen bond donor, potentially increasing potency if the target has a corresponding acceptor. |

| 1d | Replacement of the oxolanone ring with a pyrazolidinone ring. | Novel chemical scaffold with potentially different pharmacokinetic properties. |

The systematic application of these research methodologies would be crucial in elucidating the therapeutic potential of this compound and its derivatives. While direct research on this specific compound is limited, the established principles of medicinal chemistry provide a clear roadmap for its future investigation.

Advanced Applications and Future Research Directions for 5 4 Bromophenyl Oxolan 3 One

Potential as a Synthetic Building Block for Complex Molecules

The structure of 5-(4-Bromophenyl)oxolan-3-one (B6205808) makes it a promising starting material for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The oxolan-3-one ring is a recognized pharmacophore found in a variety of natural products and synthetic drugs with a wide range of biological activities. nih.gov The bromine atom on the phenyl ring serves as a versatile functional handle for various organic reactions.

One of the key future research directions would be to utilize the bromine atom for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions would allow for the introduction of a wide array of substituents at the para-position of the phenyl ring, leading to a library of novel compounds. For instance, coupling with boronic acids (Suzuki reaction) could introduce new aryl or heteroaryl groups, potentially modulating the biological activity of the resulting molecules. A series of tethyschemical.combsef.comump.edu.pltriazolo[4,3-c]quinazolines bearing a p-bromophenyl fragment have been synthesized and are considered valuable intermediates for biologically active compounds and fluorophores. researchgate.net

The ketone group in the oxolanone ring is also a site for further chemical modification. It can undergo reactions such as reduction to an alcohol, reductive amination to introduce nitrogen-containing functionalities, or serve as a point for aldol (B89426) condensations to build larger molecular frameworks. The combination of the reactive ketone and the versatile bromo-substituent provides a dual-functional scaffold for the divergent synthesis of complex molecular architectures.

| Reactive Site | Reaction Type | Potential Outcome |

|---|---|---|

| Bromine Atom (on Phenyl Ring) | Suzuki Coupling | Introduction of new aryl/heteroaryl groups |

| Bromine Atom (on Phenyl Ring) | Heck Coupling | Formation of C-C bonds with alkenes |

| Bromine Atom (on Phenyl Ring) | Sonogashira Coupling | Formation of C-C bonds with alkynes |

| Ketone Group (in Oxolanone Ring) | Reduction | Formation of a secondary alcohol |

| Ketone Group (in Oxolanone Ring) | Reductive Amination | Introduction of amine functionalities |

Role in Materials Science Research (e.g., Polymer Precursors, Liquid Crystals)

While no direct application of this compound in materials science has been documented, the structural characteristics of the molecule suggest potential in this area, particularly in the development of novel polymers and liquid crystals. Furan derivatives are known to be components of liquid crystalline materials. The presence of a rigid phenyl group and a polar ketone function in this compound are features often found in liquid crystal molecules.